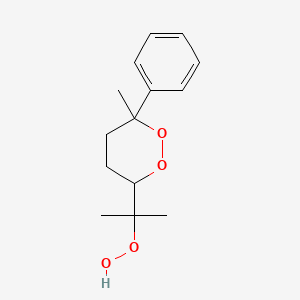
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl is a chemical compound with the molecular formula C14H20O4 . This compound is characterized by the presence of a hydroperoxide group, which makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of organic peroxides and dioxane derivatives. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydroperoxide group into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols .
Scientific Research Applications
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl exerts its effects involves the interaction of the hydroperoxide group with various molecular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which play a role in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroperoxides and dioxane derivatives, such as:
- Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)propyl
- Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)butyl
Uniqueness
What sets Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl apart is its specific molecular structure, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in specialized chemical synthesis and research applications .
Properties
CAS No. |
830345-30-7 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-(2-hydroperoxypropan-2-yl)-3-methyl-3-phenyldioxane |
InChI |
InChI=1S/C14H20O4/c1-13(2,17-15)12-9-10-14(3,18-16-12)11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3 |
InChI Key |
DESGMXJFHYJVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(OO1)C(C)(C)OO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)

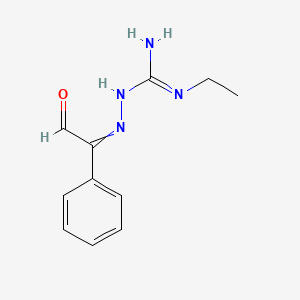
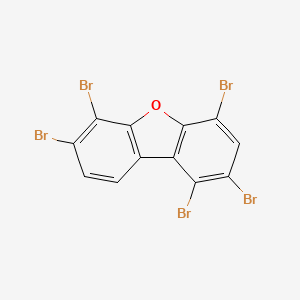

![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)
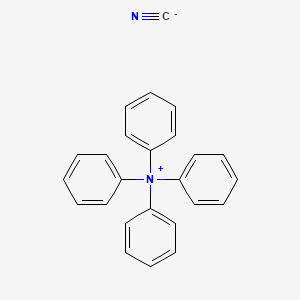

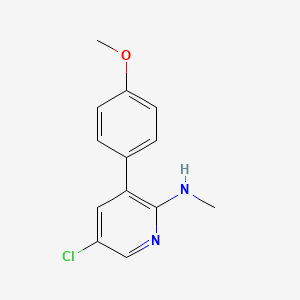
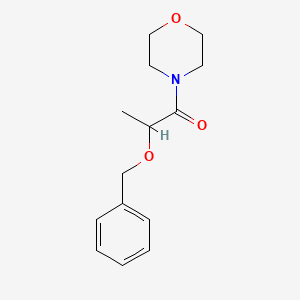
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)
